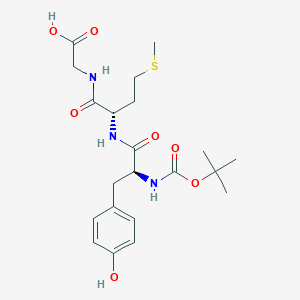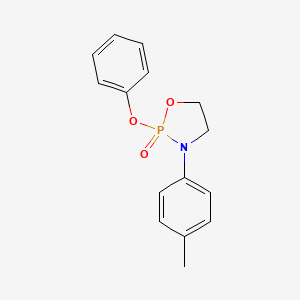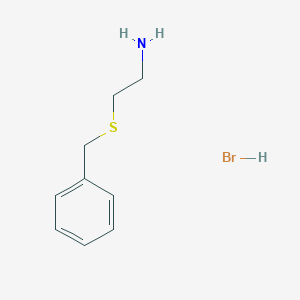
2-(Benzylthio)ethylamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)ethylamine hydrobromide is an organic compound that features a benzylthio group attached to an ethylamine backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)ethylamine hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
BrCH2CH2NH2⋅HBr+C6H5CH2SH→C6H5CH2SCH2CH2NH2⋅HBr+NaBr+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylthio)ethylamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol and amine.
Common Reagents and Conditions
Nucleophilic substitution: Alkyl halides, such as methyl iodide, in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Secondary and tertiary amines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine.
Wissenschaftliche Forschungsanwendungen
2-(Benzylthio)ethylamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Potential use in the development of therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Benzylthio)ethylamine hydrobromide involves its interaction with various molecular targets, such as enzymes and receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. The ethylamine backbone can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Benzylcysteamine hydrochloride: Similar structure with a cysteamine backbone.
2-Bromoethylamine hydrobromide: Precursor in the synthesis of 2-(Benzylthio)ethylamine hydrobromide.
2-(Boc-amino)ethyl bromide: Another ethylamine derivative with a different protecting group.
Uniqueness
This compound is unique due to its combination of a benzylthio group and an ethylamine backbone, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and interact with biological targets makes it a valuable tool in research and industrial applications.
Eigenschaften
CAS-Nummer |
41243-92-9 |
|---|---|
Molekularformel |
C9H14BrNS |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
2-benzylsulfanylethanamine;hydrobromide |
InChI |
InChI=1S/C9H13NS.BrH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H |
InChI-Schlüssel |
ZHCHPZVVBASXMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


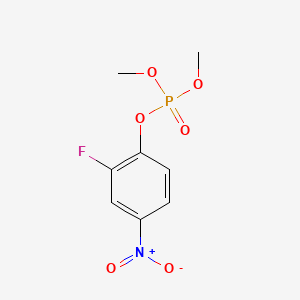
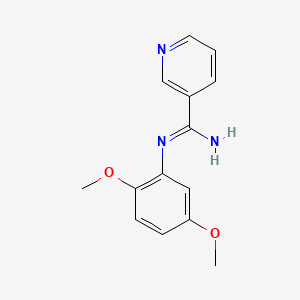

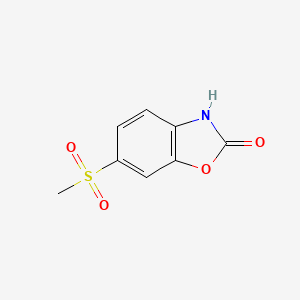


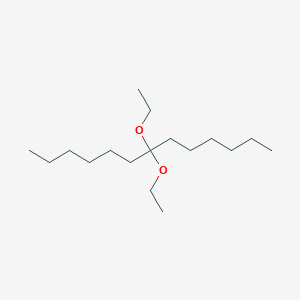
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)

